1,4-Diazaspiro[5.5]undecane-2,5-dione
Description
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-8(13)9(11-7)4-2-1-3-5-9/h1-6H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHSWLWGGHABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545938 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106025-29-0 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,4 Diazaspiro 5.5 Undecane 2,5 Dione and Analogues
Retrosynthetic Strategies for Spiro-Diketopiperazine Cores
Retrosynthetic analysis of the 1,4-diazaspiro[5.5]undecane-2,5-dione core reveals several key disconnections that form the basis of modern synthetic strategies. The most intuitive approach involves the disconnection of the two amide bonds of the diketopiperazine ring. This leads to a linear dipeptide precursor, which can be cyclized in a subsequent step. A crucial component of this precursor is a cyclic amino acid, such as 1-aminocyclohexane-1-carboxylic acid, which provides the spirocyclic junction.
A further disconnection of the dipeptide precursor breaks it down into two amino acid synthons. One of these is the aforementioned cyclic amino acid, and the other is a standard alpha-amino acid. This approach allows for the introduction of diversity at two points in the final molecule.
More sophisticated retrosynthetic strategies involve multicomponent reactions where the spiro-diketopiperazine core is assembled in a single pot from three or more starting materials. For instance, an Ugi-type retrosynthesis would disconnect the molecule into a cyclic ketone, an amine, an isocyanide, and a carboxylic acid. This approach offers a high degree of convergence and efficiency in building molecular complexity.
Direct Cyclization Approaches
Cascade and Multicomponent Reactions (e.g., Ugi-based sequences, aza-Michael reactions)
Cascade and multicomponent reactions have emerged as powerful tools for the rapid construction of complex molecular architectures like spiro-diketopiperazines. The Ugi four-component reaction (U-4CR), in particular, has been extensively utilized. nih.govnih.gov In a typical Ugi-based sequence for the synthesis of spiro-diketopiperazines, a cyclic ketone, an amine, a carboxylic acid, and an isocyanide are combined to form a linear Ugi adduct. This adduct is then subjected to a subsequent cyclization step, often promoted by acid or base, to furnish the desired spiro-diketopiperazine. nih.gov
A notable advancement in this area is the development of a one-pot, microwave-assisted cascade Ugi/6-exo-trig aza-Michael reaction. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net This environmentally benign method utilizes water as a solvent and proceeds without the need for any external additives. The reaction of a cyclic ketone, an amine, an α,β-unsaturated carboxylic acid, and an isocyanide under microwave irradiation leads directly to the formation of the spiro-diketopiperazine scaffold. nih.govorganic-chemistry.orgresearchgate.net The proposed mechanism involves the initial formation of the Ugi adduct, which then undergoes an intramolecular aza-Michael addition to yield the spirocyclic product. nih.gov
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexanone (B45756), Benzylamine, Acryloyl chloride, tert-Butyl isocyanide | 1. Ugi reaction 2. Cyclization | 1-Benzyl-4-tert-butyl-1,4-diazaspiro[5.5]undecane-2,5-dione | Not specified | nih.gov |
| Cyclohexanone, Ammonia, Crotonic acid, Cyclohexyl isocyanide | Ugi/aza-Michael cascade, MW, H2O | This compound analogue | Good | nih.govorganic-chemistry.org |
Table 1: Examples of Ugi-based Syntheses of Spiro-Diketopiperazines
Staudinger Reaction and Related [2+2] Annulations
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams. researchgate.net While direct application of the Staudinger reaction to form the six-membered diketopiperazine ring of this compound is not commonly reported, related [2+2] annulation strategies have been explored for the synthesis of spirocyclic β-lactams. nih.govnih.gov
In a typical Staudinger synthesis of a spiro-β-lactam, a ketene is generated in situ from an acyl chloride and a base, which then reacts with a spirocyclic imine. nih.gov The resulting spiro-β-lactam could potentially serve as a precursor to spiro-diketopiperazines through ring-expansion strategies.
A diastereoselective synthesis of spirooxindolo-β-lactams has been achieved via a Staudinger cycloaddition, highlighting the potential for stereocontrol in this type of transformation. nih.gov Although not directly leading to the 1,4-diazaspiro[5.5]undecane core, these examples of [2+2] annulations provide a conceptual framework for the development of new synthetic routes towards this important scaffold.
Intramolecular Cyclization Reactions (e.g., Tsuji–Trost Allylation, aminolysis, cyclative cleavage)
Intramolecular cyclization of suitably functionalized linear precursors is a widely employed strategy for the synthesis of spiro-diketopiperazines. The Tsuji-Trost allylation, a palladium-catalyzed allylic substitution, has been successfully applied to the asymmetric synthesis of spiro-diketopiperazines. wikipedia.orgbaranlab.orgorganic-chemistry.orgacs.orgnih.govgoogle.com In this approach, an Ugi adduct containing an allylic leaving group is subjected to a palladium catalyst and a chiral ligand, inducing an intramolecular cyclization to form the spiro-diketopiperazine in high yield and enantioselectivity. wikipedia.orgbaranlab.orgorganic-chemistry.orgacs.org This method offers a catalytic and highly enantioselective route to these challenging molecules.
Intramolecular aminolysis is another common cyclization strategy. researchgate.net A linear dipeptide precursor, often synthesized via standard peptide coupling methods, can be induced to cyclize by treatment with a base. This approach is particularly effective when the N-terminus is deprotected in the final step, allowing for spontaneous cyclization.
Cyclative cleavage from a solid support is a powerful technique for the synthesis of diketopiperazine libraries. researchgate.net In this method, a dipeptide is assembled on a solid support, and cleavage from the resin is accompanied by cyclization to release the diketopiperazine into solution. This strategy is amenable to high-throughput synthesis and purification.
Stereoselective and Asymmetric Synthesis of Spiro-Diketopiperazines
The stereoselective synthesis of spiro-diketopiperazines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. The construction of the quaternary stereocenter at the spirocyclic junction presents a significant challenge. Several strategies have been developed to address this, including the use of chiral catalysts and chiral starting materials. youtube.com
A novel approach to access spirocyclic diketopiperazines fused to a pyrrolidine (B122466) ring involves an acid-catalyzed diastereoselective cyclization of a pendent chiral aminoamide unit onto a 2,3-dehydroproline amide moiety, achieving diastereoselectivities of up to >98:2.
Chiral Pool Approaches
The chiral pool approach leverages the readily available and inexpensive pool of chiral α-amino acids to introduce stereochemistry into the target molecule. In the context of spiro-diketopiperazine synthesis, a chiral α-amino acid can be coupled with a cyclic α-amino acid to form a linear dipeptide precursor. The inherent chirality of the starting amino acid can then direct the stereochemical outcome of the subsequent cyclization step.
For example, the use of enantiomerically pure L-proline as a chiral auxiliary has been shown to direct both the stereochemistry and regiochemistry of an intramolecular Diels-Alder reaction to form a chiral diketopiperazine. wikipedia.org Similarly, the synthesis of spiro-2,5-diketopiperazines has been achieved via a solid-phase strategy employing Fmoc-protected amino acids, where the chirality is derived from the amino acid building blocks. nih.gov
| Chiral Starting Material | Reaction Sequence | Product Stereochemistry | Reference |
| L-Proline | Coupling with sorbic acid, intramolecular acylnitroso Diels-Alder reaction | (2R,5R) | wikipedia.org |
| Fmoc-protected amino acids | Solid-phase synthesis, coupling with resin-bound cyclic amino ester, cyclative cleavage | Dependent on starting amino acid | nih.gov |
| Chiral aminoamide | Acid-catalyzed cyclization onto 2,3-dehydroproline amide | High diastereoselectivity | organic-chemistry.org |
Table 2: Examples of Chiral Pool Approaches in Spiro-Diketopiperazine Synthesis
Catalytic Asymmetric Methods
The development of catalytic asymmetric methods for the synthesis of chiral spirodiketopiperazines is a significant area of research, as the stereochemistry of the spirocyclic center often plays a crucial role in the biological activity of these compounds. While methods starting from the chiral pool offer access to enantioenriched products, catalytic asymmetric approaches provide greater flexibility and the potential to access a wider range of stereoisomers. wikipedia.org
One notable strategy involves the intramolecular Tsuji-Trost reaction of Ugi adducts. This method has been successfully applied to the synthesis of various spiro-diketopiperazines with high yields and enantioselectivities. The reaction tolerates different spiro ring sizes, including spiro-fused cyclohexanes, which are structurally related to the 1,4-diazaspiro[5.5]undecane system. wikipedia.org This approach is advantageous as it allows for the construction of the complex heterocyclic core in two steps from readily available starting materials. wikipedia.org
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related heterocyclic scaffolds. For instance, the production of chiral pyrrolodiketopiperazines has been achieved using ureidoaminal-derived Brønsted bases in a Michael addition to nitroolefins. nih.gov This method provides access to diverse heterocyclic scaffolds with high stereochemical control. nih.gov Although not directly applied to this compound, the principles of organocatalytic activation can be extended to the synthesis of this and other spirodiketopiperazine systems.
Furthermore, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been developed for the construction of pyrazolinone-embedded spirooxazolidines. rsc.org This cascade reaction, promoted by a hydroquinine-derived bifunctional squaramide catalyst, generates two stereocenters with high diastereo- and enantioselectivity. rsc.org Such domino reactions represent an efficient strategy for building molecular complexity in a single step and could be adapted for the synthesis of spirodiketopiperazines.
Table 1: Comparison of Catalytic Asymmetric Methods for Spirodiketopiperazine Synthesis
| Method | Catalyst Type | Key Reaction | Substrate Scope | Enantioselectivity (ee) |
| Intramolecular Tsuji-Trost | Palladium-based | Allylic Alkylation | Ugi adducts | Good to excellent wikipedia.org |
| Organocatalysis | Brønsted Base | Michael Addition | Bicyclic acylpyrrol lactims | High nih.gov |
| Domino Reaction | Squaramide | N,O-acetalization/aza-Michael | N-Boc ketimines | Up to >99% rsc.org |
Control of Spiro Atomic Center Chirality
The defining structural feature of this compound is the spirocyclic carbon atom, which is a quaternary stereocenter. The absolute configuration of this center is critical for the molecule's three-dimensional shape and its interaction with biological targets. Therefore, controlling the chirality of this spiro atom is a primary objective in the synthesis of these compounds.
One effective strategy for controlling spiro chirality is through diastereoselective spirocyclization. A novel approach has been reported for accessing spirocyclic compounds containing a diketopiperazine motif fused to a pyrrolidine ring. rsc.orgmdpi.com This method involves an acid-catalyzed cyclization of a pendent chiral aminoamide unit onto a 2,3-dehydroproline amide moiety, achieving high diastereoselectivity (up to >98:2 dr). rsc.orgmdpi.com The stereochemical outcome is influenced by the steric bulk of the substituent on the chiral aminoamide. mdpi.com This methodology provides access to an underexplored class of spirocyclic diketopiperazines. rsc.orgmdpi.com
In the context of 1,8-diazaspiro[5.5]undecane derivatives, asymmetric synthesis has been achieved starting from chiral non-racemic bicyclic lactams. rsc.org Treatment of these lactams with aluminum trichloride (B1173362) induces isomerization to yield spiro lactams with high diastereoselectivity. X-ray crystallography has shown that the stereochemical outcome (retention or inversion at the spiro carbon) depends on the nature of the starting bicyclic lactam. rsc.org
Another approach involves a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones to furnish diazaspiro[5.5]undecane derivatives. nih.gov Single-crystal X-ray studies of the products revealed a preference for a chair conformation in the cyclohexanone unit of the spirocycle. nih.gov While this method focuses on diastereoselectivity, the principles could be extended to enantioselective variants through the use of chiral bases or phase-transfer catalysts.
Table 2: Strategies for Controlling Spiro Atomic Center Chirality
| Strategy | Key Transformation | Stereochemical Control |
| Diastereoselective Spirocyclization | Acid-catalyzed cyclization | Substrate-controlled diastereoselectivity rsc.orgmdpi.com |
| Isomerization of Chiral Lactams | Lewis acid-mediated rearrangement | Diastereoselective, dependent on starting material rsc.org |
| Double Michael Addition | Base-promoted cascade reaction | Diastereoselective nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries for drug discovery, including simplified purification and the potential for automation. These techniques have been successfully applied to the synthesis of spirodiketopiperazines.
On-Resin Cyclization Strategies
On-resin cyclization is a key strategy in solid-phase synthesis that often leads to higher yields and purities of cyclic products compared to solution-phase cyclization. This is attributed to the "pseudo-dilution" effect, where the resin-bound linear precursors are isolated from each other, thus favoring intramolecular cyclization over intermolecular oligomerization. nih.govnih.gov
A solid-phase synthesis of spiro-2,5-diketopiperazines has been reported where the key intermediate is a resin-bound cyclic α,α-disubstituted α-amino ester. nih.gov The synthesis involves several steps on the solid support, including a high-pressure-assisted [4 + 2] cycloaddition. The final spiro-2,5-diketopiperazines are obtained by coupling a Fmoc-protected amino acid to the resin-bound amino ester, followed by Fmoc deprotection and an acid-assisted cyclization cleavage. nih.gov This methodology has been used to generate a library of spiro-2,5-diketopiperazines. nih.gov
The efficiency of on-resin cyclization can be influenced by the nature of the linker and the amino acid sequence. rsc.org For head-to-tail cyclization of peptides, anchoring the peptide to the resin via the side chain of a trifunctional amino acid is a common strategy. nih.gov
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including spirodiketopiperazines. nih.govnih.gov
An efficient method for the synthesis of spiro-2,5-diketopiperazines utilizes microwave-assisted heating for the cyclization of Boc-protected dipeptides containing spiro-amino acids. wikipedia.org This protocol, conducted in water, leads to the desired spiro-DKPs in high yields with significantly reduced reaction times. wikipedia.org The synthesis of the requisite spiro-amino acids also benefited from microwave irradiation in the ring-closing metathesis (RCM) step. wikipedia.org
Microwave irradiation has also been employed in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on SynPhase lanterns, a solid-phase synthesis platform. rsc.org Compared to conventional heating, microwave heating dramatically accelerated the formation of the spiroimidazolidinone system. rsc.org Similarly, a microwave-assisted approach has been developed for the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives, demonstrating high yields and short reaction times (15-20 minutes compared to 2-3 hours with conventional heating). mdpi.com
Table 3: Microwave-Assisted Synthesis of Spirodiketopiperazine Analogues
| Compound Class | Reaction Type | Advantage of Microwave |
| Spiro-2,5-diketopiperazines | Cyclization of dipeptides | High yields, short reaction times wikipedia.org |
| 1,4,8-Triazaspiro[4.5]decan-2-ones | Formation of spiroimidazolidinone | Significant acceleration of reaction rsc.org |
| 2,4-Diazaspiro[5.5]undecane-1,5,9-triones | Cascade cyclization | High yields, drastically reduced reaction times mdpi.com |
Biomimetic and Enzyme-Catalyzed Synthesis of Diketopiperazine Scaffolds
Nature provides a blueprint for the efficient synthesis of complex molecules, and researchers have increasingly turned to biomimetic and enzyme-catalyzed approaches for the synthesis of diketopiperazine scaffolds. These methods offer high selectivity and operate under mild, environmentally friendly conditions.
The biosynthesis of many diketopiperazines is carried out by a family of enzymes known as cyclodipeptide synthases (CDPSs). wikipedia.orgnih.govrsc.org These enzymes utilize aminoacyl-tRNAs as substrates to produce cyclodipeptides, which are the fundamental building blocks of the diketopiperazine family. nih.govrsc.org CDPSs are structurally similar to class Ic aminoacyl-tRNA synthetases and catalyze peptide bond formation in a deep, surface-accessible pocket. wikipedia.org The understanding of CDPS function has opened up possibilities for their use as biocatalysts for the production of diverse 2,5-diketopiperazines. rsc.org
In addition to CDPSs, nonribosomal peptide synthetases (NRPSs) are also involved in the biosynthesis of some diketopiperazines. mdpi.com These large, modular enzymes catalyze the assembly of peptides from amino acid building blocks. nih.gov
Inspired by these natural systems, biomimetic approaches have been developed. For example, modular, supramolecular catalysts based on coiled-coil peptide scaffolds have been designed to mimic NRPSs. nih.govnih.gov These catalysts can capture two aminoacyl substrates and hold them in proximity to facilitate the formation of a linear dipeptide, which can then cyclize to form a diketopiperazine. nih.govnih.gov The design of the catalyst's active site can influence the relative yields of the diketopiperazine and the linear dipeptide. nih.gov
A chemoenzymatic, one-pot synthesis of 2,5-diketopiperazines has also been developed using the adenylation domain of tyrocidine synthetase A (TycA-A). nih.govelsevierpure.com This enzyme catalyzes the adenylation of amino acids, which can then react with an amine to form an amide. By using an amino acid ester as the amine nucleophile, a dipeptide ester is formed, which then undergoes intramolecular cyclization to the diketopiperazine. nih.govelsevierpure.com This method has been used to synthesize over 128 different diketopiperazines with little to no racemization. nih.govelsevierpure.com
Advanced Structural Characterization and Conformational Analysis of 1,4 Diazaspiro 5.5 Undecane 2,5 Dione Derivatives
Spectroscopic Characterization Techniques (e.g., NMR, IR, HRMS)
A combination of spectroscopic methods is essential for the unambiguous identification and structural elucidation of 1,4-diazaspiro[5.5]undecane-2,5-dione derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in determining the molecular framework. The chemical shifts and coupling constants of the protons and carbons in the spirocyclic system provide crucial information about their chemical environment and connectivity. For instance, in derivatives of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones, the signals corresponding to the protons and carbons of the undecane (B72203) and aryl moieties can be assigned to confirm the spiro structure. clockss.org Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the spatial proximity of atoms, offering insights into the molecule's three-dimensional conformation in solution. researchgate.net The chemical shifts of NH protons can also indicate the presence and strength of intramolecular hydrogen bonds. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. The IR spectra of this compound derivatives typically exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the diketopiperazine ring. clockss.orggre.ac.uk For example, in 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones, these bands are readily observed, confirming the presence of the dione (B5365651) functionality. clockss.org The positions of these bands can be influenced by factors such as ring strain and hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, it allows for the confirmation of the elemental composition of this compound derivatives. acs.orgacs.org This technique is crucial for distinguishing between isomers and confirming the successful synthesis of the target molecule.
Below is an interactive table summarizing the key spectroscopic data for a representative 1,4-diazaspiro[5.5]undecane derivative.
| Spectroscopic Technique | Observed Features | Interpretation | Reference |
| ¹H NMR | Complex multiplet patterns for aliphatic protons, distinct signals for aromatic protons (if present), and NH proton signals. | Confirms the connectivity of the spirocyclic framework and the presence of substituents. | clockss.org |
| ¹³C NMR | Resonances for carbonyl carbons, spiro carbon, and other carbons in the aliphatic and aromatic (if present) rings. | Elucidates the carbon skeleton of the molecule. | clockss.org |
| IR | Strong absorption bands in the region of 1650-1750 cm⁻¹. | Indicates the presence of the diketopiperazine carbonyl groups. | clockss.orggre.ac.uk |
| HRMS | Accurate mass measurement corresponding to the expected molecular formula. | Confirms the elemental composition and molecular weight. | acs.orgacs.org |
X-ray Crystallographic Analysis of Spiro-Diketopiperazine Systems and Related Structures
The crystal structures of various spiro compounds, including those with dioxolane and indol units, have been determined, offering valuable insights into the geometry of the spiro junction. nih.gov For instance, the analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one revealed the specific bond lengths and angles at the spiro center. nih.gov Similarly, studies on 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have provided detailed structural information about the spirocyclic framework. researchgate.net
The table below presents representative crystallographic data for a related spiro compound, highlighting the type of information obtained from X-ray analysis.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Orthorhombic | Pna21 | Reveals the precise bond lengths and angles of the spirocyclic system and the orientation of the substituent. | researchgate.net |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | Demonstrates the presence of intermolecular interactions such as C–H···O, C–H···π, and π···π stacking. | researchgate.net |
Conformational Analysis and Dynamics
The conformational preferences of this compound derivatives are critical to their biological activity and physical properties. These molecules can adopt various conformations in both solution and the solid state, influenced by a delicate balance of steric and electronic effects.
The diketopiperazine ring, a core component of the this compound scaffold, can adopt several conformations. Depending on the substitution pattern, it can exist in a planar, boat, or twisted-boat conformation. baranlab.org Unsubstituted or cis-3,6-disubstituted diketopiperazines often favor a boat-like conformation. baranlab.org The cyclohexane (B81311) ring in the spiro system typically adopts a chair conformation, which is the most stable arrangement for a six-membered aliphatic ring.
The ability of diketopiperazines to mimic beta-turns in peptides is a key feature that makes them attractive in medicinal chemistry. baranlab.org The rigid spirocyclic framework of this compound derivatives can pre-organize the molecule into a specific conformation that may resemble a beta-turn, potentially enhancing its interaction with biological targets.
Intramolecular interactions, particularly hydrogen bonds, play a significant role in stabilizing specific conformations of this compound derivatives. The amide protons (N-H) of the diketopiperazine ring can form intramolecular hydrogen bonds with nearby acceptor atoms, such as the carbonyl oxygens.
The presence and strength of these hydrogen bonds can be inferred from NMR data, where a downfield shift of the NH proton signal is indicative of its involvement in a hydrogen bond. researchgate.net Theoretical calculations can also be used to predict the most stable conformations and the energetic contributions of intramolecular hydrogen bonds. rsc.org These interactions can lock the molecule into a more rigid conformation, which can be advantageous for biological activity by reducing the entropic penalty upon binding to a receptor.
Impact of Spiro Architecture on Three-Dimensional Features and Rigidity
This increased rigidity arises from the restricted rotation around the spiro center and the interconnected nature of the two rings. arxiv.org The rigid structure can lead to a lower configurational entropy, which can be a favorable characteristic in drug design as it can reduce the entropic cost of binding to a biological target. arxiv.org
Furthermore, the spiro architecture introduces a distinct three-dimensional topology. The two rings are held in a roughly perpendicular orientation, which can be exploited to position substituents in specific regions of three-dimensional space. researchgate.net This allows for the creation of molecules with well-defined shapes that can complement the binding sites of proteins and other biological macromolecules. The rigid, cage-like structure of spiro compounds can facilitate novel self-assembly pathways and interactions. arxiv.org
Theoretical and Computational Investigations of 1,4 Diazaspiro 5.5 Undecane 2,5 Dione
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
A thorough search of academic databases and chemical literature indicates that no specific quantum chemical studies, such as those employing Density Functional Theory (DFT) or ab initio methods, have been published for 1,4-Diazaspiro[5.5]undecane-2,5-dione.
There are no available research articles or data that provide an analysis of the electronic structure and bonding of this compound. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, charge distribution, and potential aromaticity is not available in the current scientific literature.
No computational studies have been found that investigate the energy landscapes or predict the reaction mechanisms, such as spirocyclization or specific bond formations, for this compound.
There is no evidence of published research detailing the simulation of spectroscopic properties, including FT-IR, NMR, and electronic absorption spectra, for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Molecular Interactions
A review of the literature shows no specific molecular dynamics simulations have been conducted to explore the conformational flexibility and intermolecular interactions of this compound. Such studies would be valuable in understanding its behavior in different environments and its potential interactions with other molecules.
In Silico Design and Molecular Docking Studies for Scaffold Optimization
There are no published in silico design or molecular docking studies that utilize the this compound scaffold for optimization purposes. These computational techniques are often employed in drug discovery to predict the binding affinity and interaction of a molecule with a biological target.
Analysis of Dipole Moments and Solvatochromic Behavior
No theoretical or experimental studies concerning the dipole moment and solvatochromic behavior of this compound have been reported. This information would be crucial for understanding its polarity and how its spectral properties change in different solvents.
Chemical Reactivity and Derivatization Strategies for 1,4 Diazaspiro 5.5 Undecane 2,5 Dione Scaffolds
Regioselective and Chemoselective Functionalization
The presence of two secondary amide nitrogens and two carbonyl groups within the diketopiperazine ring of 1,4-diazaspiro[5.5]undecane-2,5-dione provides multiple sites for functionalization. Achieving regioselectivity—the preferential reaction at one site over another—is a critical aspect of derivatization.
The differential reactivity of the nitrogen atoms can be exploited for regioselective functionalization. While direct selective N-alkylation can be challenging due to similar steric and electronic environments, the introduction of different substituents on the cyclohexane (B81311) ring could potentially induce a degree of regioselectivity. However, specific studies on the regioselective functionalization of the parent this compound are not extensively documented in publicly available literature. General principles of diketopiperazine chemistry suggest that kinetic or thermodynamic control of reactions, as well as the use of protecting group strategies, could be employed to achieve regioselectivity.
Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. For instance, selective reduction of one carbonyl group over the other, or selective N-alkylation without affecting the carbonyl groups, are important transformations. The choice of reagents and reaction conditions plays a crucial role in directing the outcome of such reactions.
Modifications of the Diketopiperazine Ring System (e.g., N-alkylation, ring contraction)
Modifications of the diketopiperazine ring are essential for tuning the physicochemical and biological properties of this compound derivatives.
N-Alkylation: The alkylation of the amide nitrogens is a common strategy to introduce diversity and modulate properties such as solubility, lipophilicity, and receptor binding affinity. For the related 1,9-diazaspiro[5.5]undecane scaffold, N-alkylation is a frequently employed modification. google.comnih.govnih.gov While direct data for the 1,4-isomer is scarce, general methods for N-alkylation of diketopiperazines, typically involving a base and an alkylating agent, can be inferred. The choice of base is critical to avoid side reactions.
| Reagent/Condition | Potential Outcome on this compound | Reference (Analogous Systems) |
| Alkyl halide, Base (e.g., NaH, K2CO3) | Mono- or di-N-alkylation | google.comnih.govnih.gov |
| Reductive amination with aldehydes/ketones | N-alkylation | General method |
Oxidative Rearrangements and Cyclizations
Oxidative conditions can lead to a variety of transformations in diketopiperazine-containing molecules. These can include the formation of endocyclic imines, hydroxylations, or more complex rearrangements. While specific studies on the oxidative rearrangements of this compound are not prevalent in the literature, the general reactivity of diketopiperazines suggests that they can be susceptible to oxidation, potentially leading to the introduction of new functional groups or the formation of unsaturated derivatives.
Cyclization reactions involving functional groups appended to the this compound scaffold can be a powerful strategy for constructing more complex, polycyclic systems. For example, if a substituent with a suitable functional group is introduced at one of the nitrogen atoms, an intramolecular cyclization could be envisioned to form a fused ring system.
Applications of 1,4 Diazaspiro 5.5 Undecane 2,5 Dione As a Versatile Chemical Scaffold and Probe
Design Principles for Chemical Biology Probes and Receptor Modulators
The design of chemical biology probes and receptor modulators based on the 1,4-diazaspiro[5.5]undecane-2,5-dione scaffold is guided by the principles of creating molecules with high affinity and specificity for their biological targets. The rigid spiro-diketopiperazine core serves as a three-dimensional framework to which various functional groups can be attached to interact with specific binding sites on proteins or other biomacromolecules.
Furthermore, the diketopiperazine portion of the scaffold provides opportunities for introducing diversity through modifications at the nitrogen atoms and the adjacent carbon atoms. This allows for the fine-tuning of properties such as solubility, cell permeability, and binding affinity. The design of antagonists for the γ-aminobutyric acid type A receptor (GABAAR) based on a 3,9-diazaspiro[5.5]undecane scaffold illustrates the importance of the spirocyclic benzamide (B126) in compensating for the lack of a conventional acidic moiety, a common feature in GABAAR ligands. soton.ac.uk
The development of potent and selective receptor modulators often involves an iterative process of design, synthesis, and biological evaluation. For example, a spirodiketopiperazine derivative, AK602, was identified as a potent CCR5 inhibitor with high affinity and specificity. nih.gov This discovery was the result of screening and optimizing a series of related compounds, demonstrating the value of the spiro-diketopiperazine scaffold in generating diverse molecular entities for drug discovery.
Elucidation of Molecular Binding Modes and Interaction Mechanisms (e.g., photoaffinity labeling, allosteric inhibition, hydrogen bonding with biomacromolecules)
Understanding how molecules based on the this compound scaffold interact with their biological targets is crucial for rational drug design. Several techniques are employed to elucidate these binding modes and interaction mechanisms.
Photoaffinity Labeling: This technique is used to identify and characterize the binding sites of ligands on their target proteins. nih.gov A photoreactive group is incorporated into the ligand, which, upon irradiation with light, forms a covalent bond with the target protein. nih.gov Spirocyclic diazirines have been explored as photoaffinity probes. nih.govrsc.org These probes can generate carbene intermediates upon photolysis, which are highly reactive and can form covalent bonds with nearby amino acid residues in the binding pocket. nih.gov This allows for the mapping of the binding site and the identification of key interactions.
Allosteric Inhibition: Allosteric inhibitors bind to a site on a protein that is distinct from the active site, inducing a conformational change that modulates the protein's activity. The rigid nature of the spiro-diketopiperazine scaffold makes it well-suited for the design of allosteric modulators. For instance, novel spiro-hydantoins have been shown to reverse the action of positive allosteric modulators on GABAARs, highlighting the potential of spirocyclic compounds to act as allosteric modulators. chemrxiv.org
Hydrogen Bonding with Biomacromolecules: The diketopiperazine core of the scaffold contains two amide bonds, which can act as both hydrogen bond donors and acceptors. These hydrogen bonding interactions are critical for the binding affinity and specificity of many ligands. In the case of 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, hydrogen bonds between the carboxamide of the ligand and specific residues in the receptor binding site were identified as important for binding. soton.ac.uk The ability to form specific hydrogen bonds is a key feature that contributes to the utility of this scaffold in drug design.
A study on spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives as cytotoxic agents investigated their DNA-binding properties, suggesting that interactions with biomacromolecules are a key aspect of their mechanism of action. nih.gov
Development of Combinatorial Libraries Based on Spiro-Diketopiperazine Scaffolds
Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.govnih.gov The spiro-diketopiperazine scaffold is well-suited for the construction of combinatorial libraries due to the presence of multiple points for diversification.
Solid-phase synthesis has been a key technique for the preparation of spiro-diketopiperazine libraries. acs.orgnih.gov In one approach, a resin-bound cyclic α,α-disubstituted α-amino ester serves as a key intermediate for the synthesis of both spirohydantoins and spiro-2,5-diketopiperazines. acs.orgnih.gov By using a variety of isocyanates and Fmoc-protected amino acids, diverse libraries of these spirocyclic compounds can be generated. acs.orgnih.gov
The use of "Backbone Amide Linker" (BAL) chemistry has also been employed for the intentional preparation of diketopiperazines on solid support. umn.edu This method allows for the incorporation of three different points of diversity: the side chains of the two amino acids and one of the amide bonds. umn.edu Such libraries are suitable for both on- and off-resin screening to identify bioactive compounds. umn.edu
The development of automated microreactor systems has further enhanced the capabilities of combinatorial synthesis, allowing for the sequential preparation of libraries in a controlled and efficient manner. nih.gov These technologies, combined with the versatility of the spiro-diketopiperazine scaffold, provide a powerful platform for the discovery of new therapeutic agents.
A scaffold-ranking library approach has been used to screen millions of compounds from various libraries to identify novel antibacterial agents. nih.govnih.gov This highlights the potential of large, diverse combinatorial libraries in identifying hits against challenging biological targets.
Utility in Peptidomimetic Design and Synthesis (e.g., beta-turn mimetics)
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid conformation of the this compound scaffold makes it an excellent candidate for use in peptidomimetic design, particularly as a beta-turn mimetic.
Beta-turns are common secondary structures in peptides and proteins that play crucial roles in molecular recognition and biological activity. The spiro-diketopiperazine scaffold can be used to constrain a peptide chain into a beta-turn conformation. The synthesis of bicyclic diketopiperazines as putative peptide beta-turn mimetics has been achieved through solid-supported synthesis, with the Ugi multicomponent reaction being a key step. nih.govresearchgate.net
Spiro beta-lactams have also been designed and synthesized as beta-turn mimetics, with theoretical and NMR studies confirming their ability to adopt the desired conformation. nih.gov This demonstrates the broader principle of using spirocyclic systems to induce specific secondary structures in peptidomimetics.
The diketopiperazine moiety itself has been widely used as a peptidomimetic scaffold. researchgate.netebrary.net It can be incorporated into peptide sequences to induce beta-hairpin formation or to create conformationally constrained dipeptide mimics. researchgate.net For example, a diketopiperazine scaffold derived from L-aspartic acid and (S)-2,3-diaminopropionic acid has been shown to act as a beta-hairpin inducer. researchgate.net
Applications in Materials Science and Organic Optoelectronics (focus on structural design concept)
While the primary applications of this compound and related spiro-diketopiperazines are in the life sciences, the unique structural features of these compounds also suggest potential applications in materials science and organic optoelectronics.
The structural design concept for these applications revolves around the rigid, three-dimensional spirocyclic core. This core can serve as a building block for the construction of novel organic materials with well-defined architectures. The ability to introduce various functional groups at specific positions on the scaffold allows for the tuning of the material's electronic and photophysical properties.
For instance, spiro compounds, in a broader sense, have been investigated for their use as green corrosion inhibitors, organic semiconductors, and emitting materials. researchgate.net The synthesis of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives and the study of their crystal structures have revealed the importance of intermolecular interactions, such as C–H···O, C–H···π, and π···π stacking, in determining their solid-state properties. researchgate.net These interactions are crucial for charge transport and luminescence in organic electronic devices.
The design of novel spiro compounds for use in electroluminescent devices has been a subject of interest. researchgate.net By incorporating chromophoric units onto the spiro scaffold, it is possible to create materials with tailored emission properties. The rigid spiro core helps to prevent aggregation-induced quenching of fluorescence, a common problem in organic light-emitting diodes (OLEDs).
Although specific examples of this compound in materials science are not widely reported, the general principles of using spirocyclic scaffolds for the design of functional organic materials suggest that this compound class holds promise for future applications in this field.
Q & A
Q. What are the validated synthetic pathways for 1,4-Diazaspiro[5.5]undecane-2,5-dione, and how can experimental protocols be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclocondensation reactions. Key steps include:
-
Precursor Selection : Use of diketones or diamines with appropriate stereoelectronic properties to facilitate spiro-ring formation.
-
Catalyst Optimization : Screening Brønsted/Lewis acids (e.g., p-toluenesulfonic acid, ZnCl₂) to enhance reaction efficiency.
-
Reaction Monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction time/temperature .
-
Yield Improvement : Factorial design experiments (e.g., varying solvent polarity, stoichiometry) to identify optimal conditions .
- Data Table : Example Synthesis Parameters
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| X + Y | ZnCl₂ | THF | 80 | 62 |
| X + Z | p-TsOH | EtOH | 60 | 78 |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Discrepancies in spectral data often arise from impurities or conformational isomers. Recommended steps:
Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with IR and mass spectrometry to confirm functional groups and molecular weight .
Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
Crystallographic Analysis : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. What strategies are effective for studying the reactivity of this compound in drug discovery applications?
- Methodological Answer : To explore its pharmacological potential:
-
Functionalization : Introduce substituents via nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura) to modify bioactivity .
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In Silico Screening : Perform molecular docking studies to predict binding affinities with target proteins (e.g., enzymes, receptors) .
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In Vitro Assays : Test cytotoxicity and selectivity using cell lines (e.g., HEK293, HeLa) with dose-response curves .
- Data Table : Example Reactivity Outcomes
| Reaction Type | Reagent | Product | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Alkylation | MeI | Deriv A | 12.3 ± 1.2 |
| Acylation | AcCl | Deriv B | 8.7 ± 0.9 |
Q. How can computational methods improve the design of derivatives with enhanced stability?
- Methodological Answer : Advanced computational workflows include:
- Molecular Dynamics (MD) Simulations : Predict thermodynamic stability in aqueous/organic solvents .
- QSPR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to degradation rates .
- Machine Learning : Train models on existing spirocyclic compound datasets to prioritize stable derivatives .
Data Contradiction and Quality Assurance
Q. What frameworks are recommended for assessing data reliability in studies involving this compound?
- Methodological Answer : Adopt the EPA’s Systematic Review Protocol for data quality assessment :
Data Categorization : Classify studies by methodology (e.g., in vitro, in silico).
Risk of Bias Evaluation : Use predefined criteria (e.g., blinding, replication) to score study reliability.
Weight of Evidence : Prioritize peer-reviewed studies with transparent protocols and raw data availability .
Experimental Design Considerations
Q. How should researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer : Key steps for environmental studies:
- Degradation Pathways : Use LC-MS/MS to identify hydrolysis/oxidation products under simulated environmental conditions .
- Adsorption Studies : Apply BET isotherm models to quantify interactions with soil/organic matter .
- Toxicity Profiling : Conduct acute/chronic assays using model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
